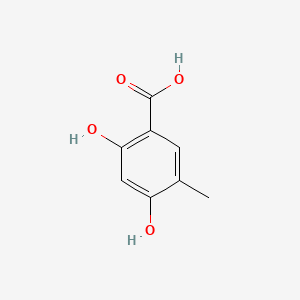

2,4-Dihydroxy-5-methylbenzoic acid

説明

Contextualization within the Chemistry of Dihydroxybenzoic Acids

2,4-Dihydroxy-5-methylbenzoic acid is a member of the dihydroxybenzoic acid (DHBA) family of organic compounds. nih.govwiktionary.org These compounds are characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and a carboxyl (-COOH) group. The specific arrangement of these functional groups on the aromatic ring gives rise to six possible isomers, each with distinct chemical and physical properties. nih.govwiktionary.org These isomers include well-studied compounds such as 2,3-DHBA (Pyrocatechuic acid), 2,5-DHBA (Gentisic acid), and 3,4-DHBA (Protocatechuic acid). nih.gov

What sets this compound apart is the additional presence of a methyl (-CH3) group at the 5-position of the benzene ring. This seemingly small structural modification can significantly influence the molecule's reactivity, solubility, and biological activity. The hydroxyl groups at positions 2 and 4, along with the carboxyl group, are capable of forming hydrogen bonds, which in turn affects the compound's crystal structure and intermolecular interactions. acs.org

From a chemical standpoint, this compound is also considered a derivative of resorcinol (B1680541), making it a resorcylic acid. wikipedia.org The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxyl group on the aromatic ring governs its chemical behavior and potential for further functionalization.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is multifaceted, with investigations spanning organic synthesis, medicinal chemistry, and materials science. While not as extensively studied as some of its dihydroxybenzoic acid cousins, it is gaining recognition as a valuable building block and a molecule with interesting intrinsic properties.

A significant area of research focuses on the synthesis of novel compounds using this compound as a starting material. For instance, researchers have successfully synthesized a series of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid. mdpi.com These studies often involve condensation reactions with various aromatic aldehydes to create a library of new molecules with potential biological activities. mdpi.com The yields of these reactions can vary significantly depending on the specific reactants used. mdpi.com

In the realm of medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. Studies have investigated the antimicrobial and antiproliferative activities of its derivatives. mdpi.com For example, certain hydrazide-hydrazone derivatives have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, some derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines. mdpi.com

The synthesis of this compound and its analogs is also a subject of academic interest. The Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols, is a common route to produce dihydroxybenzoic acids. youtube.comgoogle.com Variations and optimizations of this and other synthetic methods continue to be explored to improve yields and efficiency. google.comchemicalbook.com

While the direct applications of this compound itself are still being uncovered, its role as a versatile intermediate in the synthesis of more complex molecules is firmly established in the academic research community. biosynth.com

Key Properties of this compound

| Property | Value |

| CAS Number | 4780-64-7 biosynth.com |

| Molecular Formula | C8H8O4 biosynth.com |

| Molecular Weight | 168.15 g/mol biosynth.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Melting Point | 164.00 °C biosynth.com |

| Boiling Point | 398.30 °C biosynth.com |

| Flash Point | 208.90 °C biosynth.com |

| InChI Key | YLRJQJWRABXQKQ-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CC1=CC(=C(C=C1O)O)C(=O)O uni.lu |

Structure

3D Structure

特性

CAS番号 |

4780-64-7 |

|---|---|

分子式 |

C8H8O4 |

分子量 |

168.15 g/mol |

IUPAC名 |

2,4-dihydroxy-5-methylbenzoic acid |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,9-10H,1H3,(H,11,12) |

InChIキー |

YLRJQJWRABXQKQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1O)O)C(=O)O |

正規SMILES |

CC1=CC(=C(C=C1O)O)C(=O)O |

他のCAS番号 |

4780-64-7 |

製品の起源 |

United States |

Synthetic Strategies and Chemical Transformations of 2,4 Dihydroxy 5 Methylbenzoic Acid

Established Synthetic Pathways for 2,4-Dihydroxy-5-methylbenzoic Acid

The principal and most established method for the synthesis of this compound is the Kolbe-Schmitt reaction. wikipedia.orgbyjus.com This reaction involves the direct carboxylation of a phenoxide precursor. In this specific case, the starting material is 5-methylresorcinol.

The synthesis proceeds by first treating 5-methylresorcinol with a strong base, such as an alkali metal hydroxide (B78521) or carbonate, to form the more nucleophilic phenoxide salt. wikipedia.orgjk-sci.com This intermediate is then subjected to carboxylation using carbon dioxide, typically under elevated temperature and pressure. wikipedia.orgyoutube.com The subsequent acidification of the reaction mixture yields the final product, this compound. byjus.comyoutube.com While the Kolbe-Schmitt reaction with monohydric phenols often requires high pressure, the presence of two hydroxyl groups in resorcinol (B1680541) derivatives facilitates the reaction under more convenient conditions. youtube.com A notable variation involves a solid-phase carboxylation using a mixture of sodium and potassium carbonates, which has been shown to be an effective method for producing dihydroxybenzoic acids. google.com

Development of Novel Synthetic Methodologies for this compound Analogues

Research into analogues of this compound has led to the development of diverse and innovative synthetic strategies beyond the classical Kolbe-Schmitt reaction. These methodologies provide access to a wider range of functionalized derivatives.

One significant advancement is the use of biocatalysis. Enzymatic carboxylation has emerged as a potential alternative to chemical methods. For instance, decarboxylase enzymes that naturally act on resorcinol derivatives can be used in reverse to catalyze the carboxylation of substrates like 5-methylresorcinol. This approach offers high selectivity under mild reaction conditions, although challenges related to reaction equilibrium remain.

For highly substituted or complex analogues, multi-step synthetic sequences are often required. An example is the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, which was achieved through a two-step process starting from 2,6-dichloro-3-fluorobenzonitrile. researchgate.net Furthermore, the synthesis of heterocyclic analogues, such as those incorporating isoxazoline (B3343090) or isoxazole (B147169) rings, has been accomplished through methods like base-promoted dipolar cycloaddition reactions. nuph.edu.ua These advanced routes provide access to scaffolds with distinct chemical properties and potential applications.

Reaction Mechanisms and Stereochemical Considerations in the Synthesis of this compound

The synthesis of this compound via the Kolbe-Schmitt reaction proceeds through a well-understood electrophilic aromatic substitution mechanism. byjus.comjk-sci.com

The key steps are:

Phenoxide Formation: The reaction begins with the deprotonation of the phenolic hydroxyl groups of 5-methylresorcinol by a base. This generates a phenoxide ion, which is a much stronger nucleophile than the parent phenol due to the increased electron density on the aromatic ring. byjus.com

Electrophilic Attack: The electron-rich phenoxide attacks the weakly electrophilic carbon atom of carbon dioxide. In the case of 5-methylresorcinol, the two hydroxyl groups strongly activate the ortho and para positions. The carboxylation occurs at the C2 position, which is ortho to both hydroxyl groups, making it the most electronically favorable site for substitution.

Tautomerization: The resulting intermediate undergoes tautomerization, which re-establishes the aromaticity of the benzene (B151609) ring. jk-sci.com

Protonation: The final step is the addition of an acid to protonate the carboxylate salt, yielding the final product, this compound. byjus.comyoutube.com

Stereochemical Considerations: The product, this compound, is an achiral molecule with a plane of symmetry. The reactants and the key intermediates in the Kolbe-Schmitt synthesis are also achiral. As a result, no stereocenters are formed during the reaction, and therefore, there are no stereochemical considerations in its synthesis.

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound molecule possesses three reactive functional groups: two phenolic hydroxyls and one carboxylic acid. This allows for a wide range of derivatization and functionalization strategies to modify its chemical structure.

The carboxylic acid group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides using standard synthetic protocols. A notable example is the synthesis of a series of hydrazide-hydrazone derivatives. mdpi.com This was achieved by first converting the carboxylic acid to its corresponding hydrazide, followed by a condensation reaction with various substituted aromatic aldehydes to yield the target hydrazide-hydrazones. mdpi.com

The phenolic hydroxyl groups can also be functionalized. Common reactions include alkylation to form ethers or acylation to form esters. These modifications can alter the solubility, electronic properties, and hydrogen-bonding capabilities of the parent molecule.

Structural Characterization and Spectroscopic Analysis of 2,4 Dihydroxy 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a substituted benzoic acid, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. For 2,4-dihydroxy-5-methylbenzoic acid, the hydroxyl (-OH) and carboxyl (-COOH) groups are electron-withdrawing, while the methyl (-CH₃) group is electron-donating. The protons on the aromatic ring would exhibit distinct signals. The proton ortho to the carboxyl group and meta to the two hydroxyl groups would likely appear at the most downfield position due to the deshielding effects of the neighboring electron-withdrawing groups. The proton positioned between the two hydroxyl groups would be expected at a more upfield position. The methyl protons would appear as a singlet in the typical alkyl region of the spectrum. The acidic proton of the carboxylic acid and the phenolic protons would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The aromatic carbons attached to the hydroxyl groups would be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon atom attached to the methyl group would also have a distinct chemical shift. The methyl carbon itself would appear at a much more upfield position.

A predicted ¹³C NMR spectrum for the related compound 4-hydroxy-3-methylbenzoic acid shows signals that can be used for comparison. For this compound, the predicted chemical shifts illustrate the influence of the different functional groups on the carbon skeleton.

| Predicted ¹³C NMR Data for 4-Hydroxy-3-methylbenzoic acid |

| Carbon Atom |

| Carboxyl Carbon |

| Aromatic Carbons |

| Methyl Carbon |

Note: This table is based on predicted data for a related compound and serves as an estimation.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₈O₄, giving it a molecular weight of 168.15 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z 168. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, 17 amu) to form an acylium ion, and the loss of a carboxyl group (-COOH, 45 amu). For this compound, other potential fragmentations could involve the loss of water (H₂O, 18 amu) or carbon monoxide (CO, 28 amu).

While a specific mass spectrum for this compound is not available, the mass spectrum of the closely related methyl 2,4-dihydroxybenzoate (B8728270) provides some insight into potential fragmentation. nist.gov

| Mass Spectrometry Data for Methyl 2,4-dihydroxybenzoate |

| m/z |

| Ion |

| 168 |

| 136 |

| 108 |

| 79 |

Note: This data is for a related compound, methyl 2,4-dihydroxybenzoate, and fragmentation may differ for the free acid.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The O-H stretching vibrations of the phenolic hydroxyl groups would typically appear in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong absorption band around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-O stretching vibrations for the hydroxyl and carboxyl groups would appear in the 1210-1320 cm⁻¹ region.

The IR spectrum of the related compound methyl 2,4-dihydroxybenzoate shows characteristic peaks that align with these expectations, although the absence of the carboxylic acid O-H stretch and the presence of an ester C-O stretch would differentiate it. nist.gov

| Characteristic IR Absorption Bands for Benzoic Acid Derivatives |

| Functional Group |

| O-H Stretch (Carboxylic Acid) |

| O-H Stretch (Phenol) |

| C=O Stretch (Carboxylic Acid) |

| C=C Stretch (Aromatic) |

| C-O Stretch |

Note: This table represents typical ranges for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The presence of the benzene (B151609) ring with hydroxyl and carboxyl substituents, which act as chromophores and auxochromes, will influence the absorption maxima (λ_max).

A UV-Vis spectrum for the related compound 2,4-dihydroxybenzoic acid is available and shows absorption maxima that can be considered indicative for the target compound. sielc.com The electronic transitions are typically π → π* transitions within the benzene ring. The exact position of the absorption maxima can be influenced by the solvent polarity.

| UV-Vis Absorption Data for 2,4-dihydroxybenzoic acid |

| Solvent |

| λ_max (nm) |

Note: This data is for a related compound and may vary slightly for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of this compound

Despite a thorough search of available scientific literature and crystallographic databases, no experimental X-ray crystallographic data for this compound could be located. Therefore, a detailed analysis of its solid-state conformation and absolute stereochemistry based on this technique cannot be provided at this time.

Biological Activities and Mechanistic Studies of 2,4 Dihydroxy 5 Methylbenzoic Acid

Anti-proliferative and Chemotherapeutic Properties of Dihydroxybenzoic Acid Analogs

Research into the anticancer effects of various dihydroxybenzoic acid derivatives has shown promising results in preclinical studies. For instance, compounds such as 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid have demonstrated the ability to inhibit the growth of various cancer cell lines. These observations have led to further investigations into the molecular mechanisms underlying these anti-proliferative effects. However, it is crucial to note that no specific studies detailing the anti-proliferative or chemotherapeutic properties of 2,4-dihydroxy-5-methylbenzoic acid itself are currently available.

Molecular Mechanisms of Action in Cellular Systems: Inferences from Related Compounds

The precise molecular mechanisms of action for this compound have not been elucidated. However, research on other dihydroxybenzoic acid isomers offers potential avenues for investigation.

Inhibition of Topoisomerase II Activity by Related Compounds

Topoisomerase II is a critical enzyme in DNA replication and a key target for many established anticancer drugs. Some phenolic compounds have been shown to interfere with the activity of this enzyme, leading to the suppression of cancer cell proliferation. While there is no direct evidence, it is plausible that dihydroxybenzoic acids, including the 2,4-dihydroxy-5-methyl variant, could exhibit similar inhibitory effects. Further research is required to explore this possibility.

Inhibition of DNA Polymerase III Activity by Related Compounds

DNA polymerase III plays a central role in bacterial DNA replication, and its inhibition is a key mechanism for some antibiotics. While this is primarily a target in prokaryotic cells, the broader family of DNA polymerases is essential for eukaryotic cell division. There is currently no evidence to suggest that this compound or its close analogs act as inhibitors of DNA polymerase III or other DNA polymerases in the context of cancer.

Role as a DNA Repair Modulating Agent: A Potential but Unexplored Area

Modulating DNA repair pathways is an emerging strategy in cancer therapy. Agents that can selectively inhibit DNA repair in cancer cells can enhance the efficacy of DNA-damaging chemotherapeutics. The potential for this compound to act as a DNA repair modulating agent has not been investigated.

Biochemical Interactions and Cellular Pathway Modulation by 2,4 Dihydroxy 5 Methylbenzoic Acid

Identification of Protein Targets and Ligand Binding Affinities

Direct protein targets and specific ligand binding affinities for 2,4-Dihydroxy-5-methylbenzoic acid have not been extensively documented in publicly available research. However, studies on analogous hydroxybenzoic acids offer insights into potential interactions.

For instance, 4-hydroxybenzoic acid (4-HBA) has been shown to bind to Human Serum Albumin (HSA), a major transport protein in the blood. nih.gov The binding of 4-HBA and the structurally related vanillic acid to HSA is primarily driven by hydrogen bonds and Van der Waals forces. nih.gov This interaction is significant as the binding of compounds to plasma proteins can influence their distribution and bioavailability in the body.

In microorganisms, 4-HBA has been identified as a signaling molecule that binds to the AaeR receptor in Shigella sonnei, a bacterial pathogen. nih.govnih.gov This binding modulates the bacterium's physiology and virulence. nih.govnih.gov While these findings are for a different yet related molecule, they suggest that this compound may also interact with specific protein receptors to elicit biological effects.

Table 1: Potential Protein Interactions Based on Structurally Similar Compounds

| Interacting Protein | Ligand (Analogous Compound) | Type of Interaction | Potential Significance |

| Human Serum Albumin (HSA) | 4-Hydroxybenzoic acid | Protein Binding (Hydrogen bonds, Van der Waals forces) | Transport and bioavailability of the compound in the bloodstream. nih.gov |

| AaeR Receptor | 4-Hydroxybenzoic acid | Ligand Binding | Modulation of bacterial physiology and virulence. nih.govnih.gov |

Note: This table is based on data for analogous compounds and suggests potential, not confirmed, interactions for this compound.

Impact on Key Cellular Processes and Signal Transduction Pathways

The influence of this compound on cellular processes and signaling pathways is likely to be in line with the activities observed for other hydroxybenzoic acids. These compounds are known to modulate pathways involved in inflammation, oxidative stress, and cell survival.

Phenolic acids, as a class, can inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com Furthermore, vanillic acid, another related hydroxybenzoic acid, has been shown to modulate the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, both of which are crucial in cellular signaling related to inflammation and immunity. mdpi.com

Studies on methyl 3,4-dihydroxybenzoate (MDHB), an ester of a related dihydroxybenzoic acid, have demonstrated its ability to protect retinal ganglion cells from apoptosis (programmed cell death) induced by oxidative stress. nih.gov MDHB was found to regulate the expression of key apoptosis-related proteins, including increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax. nih.gov It also suppressed the activation of caspase-9 and caspase-3, which are critical executioner enzymes in the apoptotic cascade. nih.gov

In the context of interkingdom communication, 4-HBA produced by Shigella sonnei was found to inhibit the hyphal formation of the fungus Candida albicans. nih.govnih.gov This effect was associated with the inhibition of the cAMP-dependent signaling pathway in the fungus. nih.gov

Table 2: Potential Modulation of Cellular Pathways Based on Structurally Similar Compounds

| Cellular Pathway | Modulating Compound (Analogous) | Observed Effect | Potential Cellular Outcome |

| NF-κB Pathway | Phenolic Acids (general) | Inhibition | Anti-inflammatory response. mdpi.com |

| MAPK Pathway | Vanillic Acid | Modulation | Regulation of inflammation and cellular stress responses. mdpi.com |

| JAK/STAT Pathway | Vanillic Acid | Modulation | Control of immune responses and inflammation. mdpi.com |

| Apoptosis Pathway (Bcl-2, Bax, Caspases) | Methyl 3,4-dihydroxybenzoate | Regulation of protein expression | Inhibition of programmed cell death. nih.gov |

| cAMP-dependent Pathway | 4-Hydroxybenzoic acid | Inhibition (in C. albicans) | Alteration of fungal morphology and virulence. nih.gov |

Note: This table presents findings for analogous compounds, suggesting potential, not confirmed, effects of this compound.

Cellular Uptake and Metabolic Fate of this compound

The specific mechanisms of cellular uptake and the metabolic fate of this compound have not been detailed in the available literature. However, general principles of phenolic acid transport and metabolism can be inferred.

Dietary phenolic acids are typically absorbed in the gastrointestinal tract. nih.gov Their cellular uptake can occur through passive diffusion or be mediated by protein transporters. mdpi.com The bioavailability of these compounds is influenced by their metabolism, which primarily occurs in the liver and gut. nih.govmdpi.com The common metabolic transformations for phenolic acids in humans include methylation, glucuronidation, and sulfation of their hydroxyl groups. nih.gov These modifications alter the structure and biological activity of the parent compound. nih.gov

The general pathways for the cellular uptake of small molecules and nanoparticles involve processes like pinocytosis, which includes clathrin-mediated endocytosis, caveolae, and macropinocytosis. plos.org While this is a general mechanism, the specific route for this compound would depend on its physicochemical properties and the cell type.

In plants, hydroxybenzoic acids can be metabolized into O-glucosides or glucose esters, depending on the position of the hydroxyl groups. nih.gov The shikimic acid pathway is a key metabolic route for the biosynthesis of phenolic compounds in plants, fungi, and bacteria. nih.govmdpi.com

Advanced Research Applications and Potentials of 2,4 Dihydroxy 5 Methylbenzoic Acid

Development as a Preclinical Therapeutic Lead (excluding clinical trials)

The structural framework of 2,4-Dihydroxy-5-methylbenzoic acid is closely related to numerous molecules that have demonstrated significant pharmacological activity in preclinical studies. The dihydroxybenzoate core is a recognized pharmacophore, and its derivatives are actively investigated for various therapeutic applications.

Research into analogous compounds provides a strong rationale for its development as a therapeutic lead. For instance, derivatives of the closely related 2,4-dihydroxybenzoic acid have been synthesized and evaluated for a range of biological activities. Hydrazide-hydrazone derivatives have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with one compound exhibiting a minimal inhibitory concentration (MIC) as low as 3.91 µg/mL. mdpi.com Further studies on these derivatives revealed significant antiproliferative activity against human cancer cell lines, with an N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide derivative showing an exceptionally low IC₅₀ value of 0.77 µM against the LN-229 glioblastoma cell line. mdpi.com

Similarly, derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid have been prepared and tested, revealing potent antifungal activity against Cladosporium sphaerospermum. nih.gov Specifically, methyl 2,4-dihydroxy-6-n-pentylbenzoate was the most active, inhibiting fungal growth at a concentration of 2.5 µg. nih.gov These findings suggest that the 2,4-dihydroxybenzoic acid scaffold is a viable starting point for developing new antimicrobial agents.

Perhaps the most compelling evidence for the therapeutic potential of this structural class comes from fragment-based drug design. A 2,4-dihydroxybenzamide (B1346612) fragment served as the starting point for the discovery of AT13387, a potent inhibitor of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy. acs.org Through structure-guided optimization, this initial fragment was elaborated into the clinical candidate, demonstrating that the 2,4-dihydroxyaryl amide core is capable of anchoring high-affinity interactions within protein binding sites. acs.org This successful development pathway underscores the potential of this compound as a foundational structure for creating novel, highly active therapeutic agents.

| Derivative Class | Target/Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Hydrazide-hydrazone | MRSA ATCC 43300 | MIC | 3.91 µg/mL | mdpi.com |

| Hydrazide-hydrazone | LN-229 Glioblastoma Cell Line | IC₅₀ | 0.77 µM | mdpi.com |

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | Cladosporium sphaerospermum | Minimum Inhibitory Amount | 2.5 µg | nih.gov |

| 2,4-dihydroxybenzamide (Lead for AT13387) | Hsp90 | Binding Affinity | Low nanomolar range (optimized) | acs.org |

Utilization as a Biochemical Probe for Enzymatic Studies

The resorcinol (B1680541) moiety within this compound makes it and its derivatives valuable tools for investigating enzyme structure and function. These compounds can act as inhibitors, substrates, or chelating agents, allowing researchers to probe the active sites and mechanisms of various enzymes.

A prominent example is the use of a derivative containing the 2,4-dihydroxyphenyl group to study tyrosinase, a key enzyme in melanin (B1238610) biosynthesis and a target for treating hyperpigmentation disorders. nih.gov In a study designing novel tyrosinase inhibitors, a compound named (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, which incorporates the 2,4-dihydroxybenzylidene moiety derived from a 2,4-dihydroxybenzaldehyde, was synthesized. nih.gov This compound proved to be a highly potent inhibitor of mushroom tyrosinase, with an IC₅₀ value of 1.04 µM when L-DOPA was the substrate. nih.gov This was significantly more potent than the widely used inhibitor, kojic acid. nih.gov

Kinetic analysis using Lineweaver-Burk plots revealed that the compound acts as a competitive inhibitor, indicating that it binds to the active site of the enzyme, likely mimicking the substrate. nih.gov The study emphasized that the 2,4-dihydroxyphenyl (resorcinol) group was critical for this high potency, as a derivative with a 3,4-dihydroxyphenyl (catechol) group was significantly less active. nih.gov This demonstrates the utility of such compounds as specific biochemical probes to elucidate structure-activity relationships and to map the binding pockets of enzymes like tyrosinase. The presence of the methyl group on this compound could be used to further probe steric and electronic constraints within an enzyme's active site.

| Inhibitor | Enzyme | Substrate | Inhibition Metric (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | L-DOPA | 1.04 µM | Competitive | nih.gov |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | Mushroom Tyrosinase | L-Tyrosine | 106-fold more potent than kojic acid | Competitive | nih.gov |

Potential Applications in Material Science or Polymer Chemistry

The bifunctional nature of this compound, possessing both nucleophilic hydroxyl groups and an electrophilic carboxylic acid group, makes it a promising monomer for the synthesis of novel polymers and functional materials. Its structural parent, resorcinol, is a well-established component in polymer chemistry, particularly in the formation of resorcinol-formaldehyde (RF) resins. researchgate.netwikipedia.org

Building on this, the closely related 2,4-dihydroxybenzoic acid (β-resorcylic acid) has been used as a reactant, along with resorcinol and formaldehyde (B43269), to synthesize polymer aerogels. sigmaaldrich.com Aerogels are a class of ultralight materials with high porosity and surface area, and incorporating different monomers allows for the tuning of their properties. The inclusion of 2,4-dihydroxybenzoic acid in the RF polymer network introduces carboxylic acid functionalities, which can alter the material's surface chemistry, hydrophilicity, and capacity for post-synthesis modification.

The potential for this compound in this area is direct. It can be used as a monomer or co-monomer in several polymerization reactions:

Polyester Synthesis: The carboxylic acid can react with diols, and the phenolic hydroxyls can react with diacids or acyl chlorides, potentially forming cross-linked or hyperbranched polyesters with high thermal stability.

Phenolic Resins: Like resorcinol, it can undergo condensation polymerization with aldehydes such as formaldehyde to create specialized resins. The methyl group would likely increase the solubility of the prepolymer in organic solvents and could influence the final cross-linking density and mechanical properties of the cured resin. researchgate.netbritannica.com

Epoxy Resins: The phenolic hydroxyl groups can react with epichlorohydrin (B41342) to form glycidyl (B131873) ethers, which are precursors to epoxy resins. The presence of the carboxylic acid group could serve as an internal curing agent or be modified to introduce other functionalities.

The broader class of phenolic acids is gaining significant interest as sustainable, bio-based monomers for replacing petroleum-derived chemicals in polymer production. rsc.org The inherent antioxidant properties of the phenolic structure could also be imparted to the final polymer, creating materials with built-in stabilization against oxidative degradation. nih.gov Therefore, this compound stands as a versatile building block for creating functional polymers, from high-surface-area aerogels to durable resins and advanced polyesters.

Future Perspectives and Research Directions for 2,4 Dihydroxy 5 Methylbenzoic Acid

Integration of Omics Technologies in Mechanistic Elucidation

The comprehensive understanding of the biological effects of 2,4-Dihydroxy-5-methylbenzoic acid at a molecular level remains a significant area for future exploration. The application of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful, unbiased approach to unravel the intricate mechanisms of action of this compound. These technologies can provide a holistic view of the global changes occurring within a biological system upon exposure to this compound.

While specific multi-omics studies on this compound are currently limited, the approach has been successfully applied to other phenolic compounds, offering a roadmap for future investigations. For instance, integrated multi-omics analyses have been effectively used to elucidate the molecular mechanisms of developmental neurotoxicity of compounds like perfluorooctanesulfonic acid in zebrafish models. biosynth.com Such studies combine transcriptomics, proteomics, and metabolomics to identify key perturbed pathways, such as axonal deformation and neuroinflammation. biosynth.com This integrated approach could be pivotal in identifying the cellular targets and signaling cascades modulated by this compound.

Future research could employ metabolomic profiling to identify novel biomarkers and understand the metabolic pathways affected by this compound. Untargeted metabolomics, for example, has been used to identify metabolites associated with the progression of hypertension by comparing the metabolic profiles of different patient groups. nih.gov A similar strategy could reveal the metabolic fingerprint of this compound's activity. Proteomics, particularly chemical proteomics, combined with in silico target prediction, represents another promising avenue. This has been used to identify the protein targets of other bioactive small molecules, providing crucial insights into their mode of action. nih.gov The integration of these omics datasets will be essential for constructing a comprehensive picture of the biological role of this compound, paving the way for its potential application in various fields. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

In recent years, computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development. nih.gov These in silico methods provide detailed insights into the interactions between small molecules and their biological targets at an atomic level, guiding the design of more potent and selective compounds. For this compound, these computational approaches hold the key to predicting its binding affinity to various enzymes and receptors, as well as understanding the dynamics of these interactions.

Although specific molecular docking and MD simulation studies on this compound are not yet widely published, research on structurally related benzoic acid derivatives offers valuable precedents. For example, molecular docking studies on 2-hydroxybenzoic acid derivatives have successfully identified selective inhibitors of SIRT5, a key enzyme in metabolic regulation. nih.gov These studies revealed the crucial role of the carboxylate and adjacent hydroxyl groups in binding to the active site of the enzyme. nih.gov Similarly, docking studies on 2,5-dihydroxybenzoic acid (gentisic acid) have explored its potential as an antiviral agent against the SARS-CoV-2 main protease. nih.gov

These computational investigations typically involve predicting the binding mode and affinity of the ligand within the protein's active site. The results are often presented as docking scores, which estimate the binding energy, and analyses of the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. Future research on this compound would likely involve similar computational workflows to identify its potential protein targets and elucidate its structure-activity relationships. MD simulations can further complement these findings by providing a dynamic picture of the conformational changes in both the ligand and the protein upon binding. hmdb.casigmaaldrich.com

Table 1: Illustrative Docking and Interaction Data for Related Benzoic Acid Derivatives

| Compound | Target Protein | Docking Score (unitless) | Key Interacting Residues | Reference |

| 2-Hydroxybenzoic acid derivative (cpd 11) | SIRT5 | Not specified | Arg105, Tyr102, Val221, Phe223, Tyr255 | nih.gov |

| 2-Hydroxybenzoic acid derivative (cpd 14) | SIRT5 | Not specified | Arg105, Tyr102, Val221, Tyr255 | nih.gov |

| 2,5-Dihydroxybenzoic acid (gentisic acid) | SARS-CoV-2 main protease | -33.84 | Not specified | nih.gov |

This table presents data for structurally related compounds to illustrate the type of information that can be generated through computational studies for this compound.

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology and nutrition. mdpi.com Investigating the synergistic potential of this compound with other bioactive compounds could unlock new therapeutic strategies and enhance its efficacy. The exploration of such combinations could lead to a reduction in the required concentrations of individual components, potentially minimizing side effects. mdpi.com

Research into the synergistic effects of phenolic compounds has shown promising results. For instance, studies have demonstrated that combinations of different phenolic acids can lead to a significant increase in antioxidant capacity. nih.govnih.gov A study on the antioxidant activity of mixtures of phenolic acids, including gentisic acid (2,5-dihydroxybenzoic acid), revealed that all mixtures containing gentisic acid exhibited a synergistic effect. nih.gov Another study observed a significant synergistic antioxidant effect for 72 out of 78 tested combinations of carboxylic acids and phenolic compounds. nih.gov These findings suggest that this compound may also exhibit enhanced bioactivity when combined with other natural compounds.

Future research should systematically investigate the synergistic interactions of this compound with a variety of other bioactive molecules, such as other flavonoids, polyphenols, and vitamins. researchgate.net Such studies could focus on various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The isobologram analysis is a common method to determine whether the interaction between two compounds is synergistic, additive, or antagonistic. The combination index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. nih.gov

Table 2: Examples of Synergistic Antioxidant Effects of Combinations of Phenolic Acids

| Compound Combination (1:1 ratio) | Measurement Method | Observed Effect | Synergistic Increase in Antioxidant Capacity (%) | Reference |

| Gentisic acid + Syringic acid | FRAP | Synergistic | 28-89% (range for all gentisic acid mixtures) | nih.gov |

| Malic acid + 4-Hydroxybenzoic acid | FRAP | Synergistic | 189.2% | nih.gov |

| Vanillin + 4-Hydroxybenzoic acid | FRAP | Synergistic | >200% | nih.gov |

This table provides examples of synergistic effects observed with related phenolic compounds, highlighting the potential for similar investigations with this compound.

Q & A

Q. What are the pitfalls in interpreting mass spectrometry fragmentation patterns?

- Method : Differentiate between in-source fragmentation (voltage-dependent) and true metabolites. Use high-resolution MS (HRMS-Orbitrap) to distinguish isobaric ions. Isotopic labeling (¹³C at C-5) confirms fragmentation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。